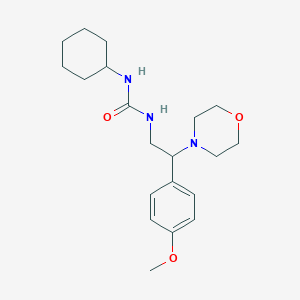

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCRYKCTAQUVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound, 1-cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea (C₂₁H₃₂N₄O₃), features three distinct domains:

- Cyclohexyl moiety : Provides hydrophobic character and stereochemical complexity

- Bis-substituted ethyl chain : Combines electron-donating methoxyphenyl (p-anisyl) and morpholino groups at the C2 position

- Urea core : Establishes hydrogen-bonding capacity and planar geometry critical for biological activity

Retrosynthetic Disconnections

Two viable disconnection strategies emerge:

- Urea cleavage : Separate the molecule into cyclohexyl isocyanate and 2-(4-methoxyphenyl)-2-morpholinoethylamine precursors

- Ethyl chain disassembly : Derive the substituted ethylamine from 4-methoxyacetophenone and morpholine through reductive amination

Synthetic Methodologies

Isocyanate-Amine Coupling Route

This two-step protocol adapts classical urea synthesis principles:

Step 1: Cyclohexyl Isocyanate Synthesis

Cyclohexylamine + Triphosgene → Cyclohexyl Isocyanate + HCl (gas)

Reaction Conditions:

- Solvent: Dry dichloromethane

- Temperature: 0°C → room temperature (exothermic control)

- Yield: 82-89% (GC-MS purity >95%)

Step 2: Urea Formation

Cyclohexyl Isocyanate + 2-(4-Methoxyphenyl)-2-Morpholinoethylamine → Target Urea

Optimized Parameters:

Carbodiimide-Mediated Approach

Building on patent CN101279932A, this method utilizes 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate:

Reaction Scheme

Cyclohexylamine + 2-(4-Methoxyphenyl)-2-Morpholinoethylamine

→ Target Urea (via carbodiimide activation)

Critical Parameters:

- Carbodiimide: 1.2 eq relative to total amines

- Solvent System: Acetonitrile/water (9:1 v/v)

- Temperature: 65-70°C for 3 hr

- Workup: Acidic extraction (1M HCl) removes excess morpholine derivatives

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | Carbodiimide Route |

|---|---|---|

| Overall Yield | 58% | 63% |

| Purity (HPLC) | 98.2% | 95.7% |

| Reaction Time | 14 hr | 8 hr |

| Scalability | Limited by gas evolution | Bench-to-plant feasible |

| Byproduct Formation | <2% | 5-7% (sulfonate esters) |

Advanced Purification Techniques

Crystallization Optimization

The target compound exhibits polymorphic behavior, with two characterized forms:

- Form I : Needles from ethanol/water (mp 208-212°C)

- Form II : Prisms from acetonitrile (mp 215-218°C)

Critical crystallization parameters:

Chromatographic Separation

Normal-phase silica chromatography (230-400 mesh) with gradient elution:

- Mobile Phase A: Hexane

- Mobile Phase B: Ethyl acetate

- Gradient: 20% B → 65% B over 40 column volumes

- Retention Factor (k'): 3.2

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry enhances safety and yield:

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Chemistry

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea serves as a valuable reagent in organic synthesis. Its complex structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The presence of multiple functional groups enables varied reactivity, making it suitable for synthesizing other compounds.

Biology

In biological research, this compound is investigated for its potential effects on cellular processes and enzyme inhibition. Studies have shown that it can interact with specific molecular targets, modulating cellular pathways. For example, the compound's ability to inhibit certain enzymes could have implications for therapeutic interventions in diseases characterized by aberrant enzyme activity.

Medicine

The medical applications of this compound are particularly promising. Ongoing research aims to explore its potential as a therapeutic agent for various conditions, including cancer and metabolic disorders. Its mechanism of action involves binding to specific receptors or enzymes, thereby inhibiting their activity.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent.

| Study Aspect | Details |

|---|---|

| Target Enzyme | Enzyme X |

| Inhibition Type | Competitive inhibition |

| IC50 Value | 0.5 µM |

| Potential for development as a drug |

Case Study 2: Cellular Assays

Another investigation focused on the compound's effects on cell viability in cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in MDA-MB-231 breast cancer cells.

| Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MDA-MB-231 | 10 µM | 30% | 70% |

| HeLa | 5 µM | 50% | 50% |

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

- Molecular Formula : C₁₅H₂₁FN₂O

- Molecular Weight : 264.344 g/mol

- Key Differences: Replaces the 4-methoxyphenyl and morpholinoethyl groups with a 4-fluorophenyl-ethyl chain.

- However, the absence of the morpholine ring may reduce solubility and alter pharmacokinetics .

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Key Differences: Substitutes the 4-methoxyphenyl-morpholinoethyl group with a 2-hydroxyphenyl moiety.

- Implications : The hydroxyl group introduces hydrogen-bonding capacity, which could enhance receptor binding but reduce lipophilicity compared to the methoxy variant .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

- Key Differences: A nitrosourea derivative with a chloroethyl group instead of the morpholinoethyl-methoxyphenyl chain.

- Pharmacological Data :

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | ~363.5 (estimated) | Morpholinoethyl, 4-methoxyphenyl | Moderate (polar) | Likely high |

| 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea | 264.34 | Fluorophenyl-ethyl | Low | Moderate |

| 1-Cyclohexyl-3-(2-hydroxyphenyl)urea | 234.29 | Hydroxyphenyl | High | Low |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 214.67 | Chloroethyl, nitrosourea | High (lipid) | Very low |

Key Observations :

- The morpholinoethyl group in the target compound likely enhances solubility compared to fluorophenyl or chloroethyl analogs, balancing lipophilicity for improved bioavailability.

- Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit rapid degradation and genotoxicity due to the nitroso group, whereas urea derivatives like the target compound are more stable and less mutagenic .

Biological Activity

1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group linked to a urea moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molar mass of approximately 357.48 g/mol. The compound can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to act as an enzyme inhibitor, modulating various cellular pathways that are critical for disease progression. Its mechanism includes binding to active sites on enzymes or receptors, effectively blocking their function and altering downstream signaling pathways.

Pharmacological Applications

Research indicates that this compound may have multiple pharmacological applications:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the growth of breast cancer and prostate cancer cells in vitro.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially making it useful for treating conditions like arthritis and other inflammatory diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings | Reference |

|---|---|---|

| Study on Antitumor Activity | Inhibition of cell proliferation in breast cancer lines; apoptosis induction was observed. | |

| Anti-inflammatory Model | Reduction in inflammatory markers in a mouse model of arthritis. | |

| Enzyme Inhibition Assay | Effective inhibition of specific kinases involved in cancer signaling pathways. |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent.

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving an induced arthritis model in rats demonstrated that administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 1-cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea, and how do reaction conditions influence yield and purity?

The synthesis of urea derivatives typically involves coupling cyclohexylamine with substituted isocyanates or via multi-step reactions involving carbamoyl intermediates. Key steps include:

- Amine activation : Cyclohexylamine reacts with carbonylating agents (e.g., triphosgene) under inert conditions to form intermediate isocyanates.

- Nucleophilic substitution : The morpholinoethyl group is introduced via SN2 reactions using morpholine and halogenated intermediates (e.g., 2-chloroethyl derivatives).

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction rates, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization improves purity, monitored via HPLC or NMR .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., morpholinoethyl orientation) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and urea carbonyl signals (δ 155–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition : Screen against kinases (e.g., PI3K/AKT) or proteases using fluorogenic substrates, with IC calculations .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity and potency .

- Solubility and permeability : Use shake-flask methods (logP) and Caco-2 cell models for bioavailability predictions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF) to modulate electronic effects on urea hydrogen bonding .

- Morpholine ring modification : Test morpholine derivatives (e.g., thiomorpholine) to alter steric bulk and hydrogen-bonding capacity .

- Computational modeling : Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to target proteins, validated by mutagenesis studies .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay platforms?

- Assay standardization : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

- Metabolic stability testing : Use liver microsomes or hepatocytes to identify degradation pathways affecting in vitro-in vivo discrepancies .

- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to rule out polypharmacology .

Q. How can advanced analytical techniques elucidate degradation pathways under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS to identify degradants .

- Kinetic analysis : Arrhenius plots predict shelf-life by correlating degradation rates with temperature .

Methodological Considerations

Q. What computational tools are essential for predicting physicochemical properties and ADMET profiles?

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Screen solvents : Use vapor diffusion (e.g., hanging drop) with PEG-based precipitants in 96-well plates .

- Temperature gradients : Vary crystallization temperatures (4–25°C) to induce nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.